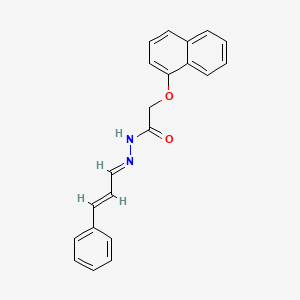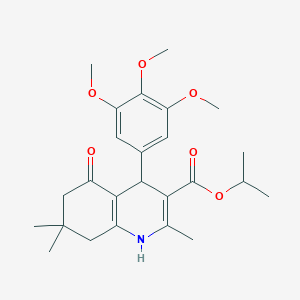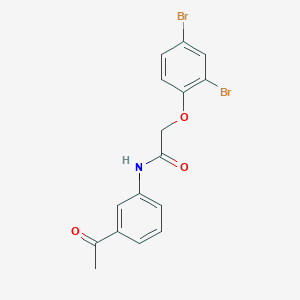
Propan-2-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-yodofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un grupo yodofenil y un núcleo hexahidroquinolina. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-yodofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo hexahidroquinolina: Esto se puede lograr mediante una reacción de Hantzsch, que implica la condensación de un aldehído, un β-cetoéster y un acetato de amonio.
Introducción del grupo yodofenil: Este paso implica la yodación del anillo fenil utilizando yodo y un agente oxidante adecuado.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con isopropanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para la reacción de Hantzsch y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-yodofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de quinolina o el grupo yodofenil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de la quinolina con grupos carbonilo adicionales, mientras que la sustitución podría introducir varios grupos funcionales en el anillo fenil.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como molécula bioactiva, con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Su estructura única podría convertirlo en un candidato para el desarrollo de nuevos fármacos.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual el 4-(4-yodofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. Las vías exactas involucradas requerirían más investigación para elucidarlas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-bromofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo
- 4-(4-clorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo
- 4-(4-fluorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo
Singularidad
La presencia del grupo yodofenil en el 4-(4-yodofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo lo hace único en comparación con sus análogos de bromo, cloro y flúor. El yodo es más grande y más polarizable que el bromo, el cloro o el flúor, lo que puede influir en la reactividad del compuesto y las interacciones con otras moléculas.
Propiedades
Fórmula molecular |
C22H26INO3 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H26INO3/c1-12(2)27-21(26)18-13(3)24-16-10-22(4,5)11-17(25)20(16)19(18)14-6-8-15(23)9-7-14/h6-9,12,19,24H,10-11H2,1-5H3 |
Clave InChI |
HRJBTCZTXKRKKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)I)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11698589.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11698590.png)

![(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698603.png)
![N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698609.png)
![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698647.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)

![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
